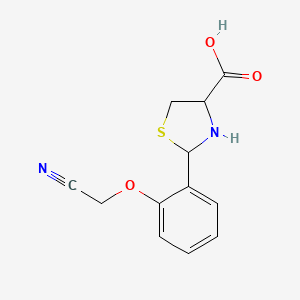
2-(2-シアノメトキシフェニル)チアゾリジン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazolidine ring and a phenyl group substituted with a cyanomethoxy group
科学的研究の応用
2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used to study the interactions of thiazolidine derivatives with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Cyanomethoxy Group: The phenyl ring is functionalized with a cyanomethoxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanomethoxy group can be reduced to an amine or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
作用機序
The mechanism of action of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanomethoxy group can also participate in hydrogen bonding or other interactions with biological molecules.
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the cyanomethoxy group, making it less versatile in terms of chemical reactivity.
2-(2-Methoxy-phenyl)-thiazolidine-4-carboxylic acid: Similar structure but lacks the cyanide functionality, which can affect its biological activity.
Uniqueness
2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is unique due to the presence of both the cyanomethoxy group and the thiazolidine ring, which confer distinct chemical and biological properties
生物活性
2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is C12H12N2O3S with a molecular weight of 264.30 g/mol. The structure consists of a thiazolidine ring substituted with a cyanomethoxy group and a phenyl group, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃S |
| Molecular Weight | 264.30 g/mol |
| IUPAC Name | 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid |
Synthesis
The synthesis of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine-4-carboxylic acid derivatives with appropriate cyanomethoxy-substituted phenols. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can help in preventing oxidative stress-related diseases.
- Enzyme Inhibition : It acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.
The biological effects of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways.
- Tyrosinase Inhibition : The compound's structure allows it to bind effectively to the active site of tyrosinase, preventing substrate access and thus inhibiting melanin synthesis .
- Antioxidant Mechanism : Its ability to donate electrons helps neutralize free radicals, reducing cellular damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidine derivatives, including 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid:
- Tyrosinase Inhibition Study : A study reported that derivatives similar to this compound displayed significant inhibition (up to 66.47%) of tyrosinase activity at concentrations as low as 20 μM . This suggests potential applications in cosmetic formulations aimed at skin lightening.
- Antioxidant Activity Assessment : Research demonstrated that thiazolidine derivatives exhibited notable antioxidant properties through various assays, indicating their potential use in formulations targeting oxidative stress .
- Antimicrobial Testing : In vitro tests indicated that compounds with similar structures showed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, supporting the need for further exploration in therapeutic contexts .
特性
IUPAC Name |
2-[2-(cyanomethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-5-6-17-10-4-2-1-3-8(10)11-14-9(7-18-11)12(15)16/h1-4,9,11,14H,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALCOFDLEUBSTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2OCC#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














